molecular formula C16H19FN2OS B12265881 5-Fluoro-2-({1-[(3-methylthiophen-2-yl)methyl]pyrrolidin-3-yl}methoxy)pyridine

5-Fluoro-2-({1-[(3-methylthiophen-2-yl)methyl]pyrrolidin-3-yl}methoxy)pyridine

Cat. No.: B12265881
M. Wt: 306.4 g/mol
InChI Key: TXXGCEATDUHSDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-2-({1-[(3-methylthiophen-2-yl)methyl]pyrrolidin-3-yl}methoxy)pyridine is a complex organic compound that features a pyridine ring substituted with a fluorine atom and a methoxy group linked to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-({1-[(3-methylthiophen-2-yl)methyl]pyrrolidin-3-yl}methoxy)pyridine typically involves multi-step organic reactions. One common approach is to start with the pyridine ring and introduce the fluorine atom through electrophilic fluorination. The methoxy group can be added via nucleophilic substitution, and the pyrrolidine ring can be attached through a series of condensation reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-({1-[(3-methylthiophen-2-yl)methyl]pyrrolidin-3-yl}methoxy)pyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

5-Fluoro-2-({1-[(3-methylthiophen-2-yl)methyl]pyrrolidin-3-yl}methoxy)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Fluoro-2-({1-[(3-methylthiophen-2-yl)methyl]pyrrolidin-3-yl}methoxy)pyridine involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom and the pyrrolidine ring can influence the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-2-({1-[(3-methylthiophen-2-yl)methyl]pyrrolidin-3-yl}methoxy)pyridine is unique due to its specific combination of functional groups and its potential for diverse applications. The presence of the fluorine atom and the pyrrolidine ring can impart unique chemical and biological properties that distinguish it from other similar compounds .

Properties

Molecular Formula

C16H19FN2OS

Molecular Weight

306.4 g/mol

IUPAC Name

5-fluoro-2-[[1-[(3-methylthiophen-2-yl)methyl]pyrrolidin-3-yl]methoxy]pyridine

InChI

InChI=1S/C16H19FN2OS/c1-12-5-7-21-15(12)10-19-6-4-13(9-19)11-20-16-3-2-14(17)8-18-16/h2-3,5,7-8,13H,4,6,9-11H2,1H3

InChI Key

TXXGCEATDUHSDF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)CN2CCC(C2)COC3=NC=C(C=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.